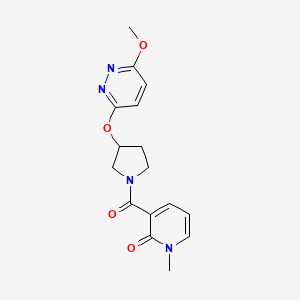

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

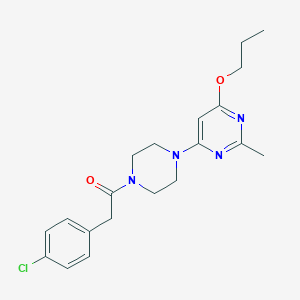

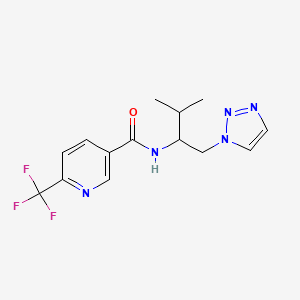

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide, also known as TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications in a range of diseases. TQ belongs to the class of quinoline derivatives and has been shown to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Aplicaciones Científicas De Investigación

Neurological Disease Treatment

This compound has been explored for its potential in treating neurological diseases. It’s involved in methods to inhibit the propagation of protein misfolding associated with neurological conditions, such as prion diseases . By binding to multiple sites of amyloid fibril assemblies, it impedes the disease-associated conformation of proteins, offering a new avenue for therapeutic intervention.

Supramolecular Chemistry

In the realm of supramolecular chemistry, this compound is part of a broader class of molecules that form noncovalent bonds, which can interfere with biological systems . These interactions are crucial for creating drugs with better solubility, bioavailability, and fewer adverse effects, making them highly relevant in medicinal chemistry.

Fungicidal Applications

The compound’s derivatives have shown significant fungicidal activities. They have been used to combat cucumber downy mildew, with some derivatives outperforming commercial fungicides . This indicates its potential as a lead compound for developing new fungicides.

Material Science

Thiophene derivatives, including those related to this compound, are utilized in material science. They serve as corrosion inhibitors and have roles in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Pharmaceutical Agent Development

The compound’s framework is instrumental in the synthesis of pharmaceutical agents. Its structure allows for the creation of molecules with enhanced pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial effects .

Organic Electronics

Thiophene-based molecules, like the one , are pivotal in advancing organic electronics. They are key components in the fabrication of devices with broad absorption spectra, suitable for applications like solar cells and near-infrared optics .

Mecanismo De Acción

Target of Action

Similarly, indole derivatives, which share structural similarities with tetrahydroquinolines, have been found to bind with high affinity to multiple receptors .

Mode of Action

Thiophene and indole derivatives are known to interact with various biological targets, leading to a range of effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biochemical Pathways

Compounds containing thiophene and indole nuclei are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Thiophene and indole derivatives are known to have a wide range of biological and physiological functions .

Propiedades

IUPAC Name |

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-11(18)16-13-6-7-14-12(10-13)4-2-8-17(14)22(19,20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRCOPFIXJSDOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

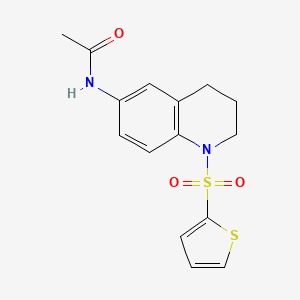

![N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2600716.png)

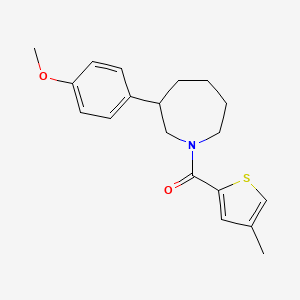

![N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2600717.png)

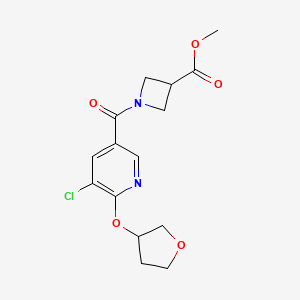

![3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2600719.png)

![7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600724.png)

![1-methyl-9-(2-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2600729.png)